4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one - 859858-18-7

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one

Catalog Number: EVT-3106995
CAS Number: 859858-18-7
Molecular Formula: C21H21ClN2O3
Molecular Weight: 384.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione []

  • Compound Description: This compound is a novel 1,2,4-triazole-3-thione derivative. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments. []

2. S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) []

  • Compound Description: S 18126 is a benzoindane derivative that acts as a potent, selective, and competitive antagonist at dopamine D4 receptors. []

3. (1S,2R,3R,6R,7S,8R,10S,11S)-13-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-10-hydroxy-4,9-dimethyl-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-14-one []

  • Compound Description: This compound is synthesized from 9α-hydroxyparthenolide, a natural product isolated from Anvillea radiata. It features a complex tetracyclic ring system with a 4-chlorophenylpiperazine group as a substituent. []

4. N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones []

  • Compound Description: This series of compounds focuses on incorporating nitroimidazo[1,2-b]pyridazine scaffolds. The synthesis aimed to generate novel antimicrobial agents. []

5. N-{(2Z)-4-[4-(3-chlorophenyl)piperazin-1-yl]but-2-enyl}-1,8-naphthalimide []

  • Compound Description: This compound is a naphthalimide derivative synthesized through a one-pot reaction. It incorporates a 3-chlorophenylpiperazine moiety connected via a butenyl linker. []

6. 2-((4(3-Chlorophenyl) piperazine-1-yl)methyl)-3-(8-hydroxy quinolin-5-yl)- 3( H)-quinazolin-4-one []

  • Compound Description: This compound is a quinolinyl quinazolinone derivative synthesized using anthranilic acid as a starting material. []

7. 7-(2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one []

  • Compound Description: This compound is a chromen-2-one derivative with a bromophenyl piperazine group connected through an ethoxy linker. []

8. 5,5'-Butane-1,4-diylbis[4-allyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione] []

  • Compound Description: This compound is a bis-1,2,4-triazole derivative designed and synthesized as a potential therapeutic agent, focusing on its effects on malondialdehyde levels and antioxidant vitamins. []

9. 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305) []

  • Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper with excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model. []

10. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide []

  • Compound Description: This compound is a freebase form of Imatinib, a tyrosine kinase inhibitor used to treat leukemia. []

11. 2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters []

  • Compound Description: These compounds, derived from phenylglycine and substituted quinazolinones, were synthesized and characterized, but their specific biological activities weren't detailed in the provided abstract. []

**12. N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (7) ** []

  • Compound Description: This compound is a dopamine D(4) receptor ligand designed with high affinity and selectivity. []

13. 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles []

  • Compound Description: These compounds are thiazole derivatives containing pyrazole and triazole rings. The abstract focuses on their synthesis and structural characterization using single-crystal X-ray diffraction. []

14. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one []

  • Compound Description: This compound is a dihydropyridazinone derivative featuring a 4-chlorophenylpiperazine substituent linked through a propanone chain. []

15. 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one []

  • Compound Description: This newly synthesized benzanthrone dye incorporates a phenylethylpiperazine moiety and was characterized for its photophysical properties. []

16. 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride and 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate []

  • Compound Description: These compounds are tetrahydroquinoline derivatives incorporating substituted piperazine rings. Their structures were analyzed and compared using X-ray crystallography. []

17. [11C]N-4-[4-[(2,3-dichlorophenyl)piperazin-1-yl]butyl]1-methoxy-2-naphthalencarboxamide ([(11)C]1) and [11C]N-4-[4-[(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide ([(11)C]2) []

  • Compound Description: These compounds were developed as potential PET radioligands for imaging dopamine D3 receptors in the brain. They feature a dichlorophenylpiperazine moiety connected via a butyl linker to a carboxamide group, with either a naphthalene or benzofuran ring system. []

18. 7-hidroksi-8-[4-metil-piperazin-1-yl)metil]2H-kromen-2-on []

  • Compound Description: This chromen-2-one derivative incorporates a methylpiperazine moiety. The study focused on optimizing its structure using DFT methods and analyzing its chemical and nonlinear optical properties. []

19. N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562) []

  • Compound Description: HTL22562 is a highly potent and selective CGRP receptor antagonist with favorable pharmacological properties. Its structure was elucidated through X-ray crystallography in complex with the CGRP receptor. []

20. 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7a·HCl) and 2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7b·HCl) []

  • Compound Description: These N-hexyl trazodone derivatives were synthesized using a novel microwave-assisted method and exhibit high affinity for 5-HT1A and 5-HT7 receptors. []

21. 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) []

  • Compound Description: This compound is a potent multikinase inhibitor targeting CDK4/CYCLIN D1 and ARK5, exhibiting significant in vitro cytotoxicity and in vivo tumor regression. []

22. 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) and its derivatives []

  • Compound Description: SN79 and its derivatives are sigma-2 receptor ligands that induce cell death in tumor cells. These compounds have shown to be involved in both apoptotic and metabolically stimulating functions. []

23. (–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111) []

  • Compound Description: SB-612111 is a potent and selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). It demonstrates high affinity for NOP receptors and effectively antagonizes N/OFQ's effects in various in vitro assays. []

24. 9α-Hydroxy-12-{[4-(4-hydroxyphenyl)piperazin-1-yl]methyl}-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one []

  • Compound Description: This compound, synthesized from 9α-hydroxyparthenolide, is a complex polycyclic molecule with a hydroxyphenylpiperazine substituent. []

25. 12-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-9α-hydroxy-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one []

  • Compound Description: This compound, also synthesized from 9α-hydroxyparthenolide, is structurally similar to the previous example, featuring a fluorophenylpiperazine substituent instead of a hydroxyphenylpiperazine group. []

26. (E)-1-{4-(bis(4-methoxyphenyl)methyl)piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one []

  • Compound Description: This cinnamide derivative features a bis(methoxyphenyl)methylpiperazine moiety. It was synthesized and characterized using various spectroscopic techniques and single-crystal X-ray diffraction. The compound exhibited potent anti-ischemic activity in in vivo studies. []

27. 1-(3-chlorophenyl)piperazin-1-ium picrate–picric acid (2/1) []

  • Compound Description: This compound is a salt complex formed between 1-(3-chlorophenyl)piperazine and picric acid. []

28. 9α-Hydroxy-12-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one []

  • Compound Description: This compound, synthesized from the natural product 9α-hydroxyparthenolide, features a methoxyphenylpiperazine substituent attached to a complex polycyclic core structure. []

29. 2-(4-Substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one []

  • Compound Description: This series of compounds utilizes a quinazolinone core with a sulfonyl piperazine substituent. The abstract primarily focuses on their efficient synthesis but does not elaborate on specific biological activities. []

30. 4-Hydroxy-3-((2-hydroxy-4,4-dimethyl-6-oxocyclohex1-en-1-yl)(aryl)methyl)-2H-chromen-2-ones and 7-(aryl)-10,10-dimethyl-7,9,10,11-tetrahydro-6H,8H-chromeno[4,3-b]chromene-6,8-diones []

  • Compound Description: These two series of compounds, derived from 4-hydroxy-2H-chromen-2-one and dimedone, showcase the potential for synthesizing diverse heterocyclic structures. []

31. [Zn3(C24H12N3O6)2(C14H14N4)3]·2C3H7NO·3H2O}n (1) []

  • Compound Description: This compound is a zinc(II) coordination framework built using a triazine-tricarboxylate ligand and a bis(imidazole) linker. The research focused on its synthesis, structural characterization, and luminescence properties. []

32. 4-{4-(2-Methyl-4-Benzylidene-5-Oxo-Imidazol-1-Yl)Phenyl}-6-(Substitutedphenyl)-5,6-Dihydropyrimidin-2-one []

  • Compound Description: This series of compounds features a dihydropyrimidine core with a benzylidene-imidazolone substituent. The synthesis involved reacting substituted chalcones with urea, and the resulting compounds were screened for their antimicrobial activities. []

33. 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a) and 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one (20 b) []

  • Compound Description: These compounds are pyrrolidin-2-one derivatives designed as potential acetylcholinesterase inhibitors for the management of Alzheimer's disease. Docking and molecular dynamics simulations predicted a good binding affinity for acetylcholinesterase. []

34. 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878) []

  • Compound Description: TZB-30878 is a novel compound with dual activity: it acts as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. This dual action makes it a potential therapeutic agent for diarrhea-predominant irritable bowel syndrome (d-IBS). []

35. 5-{[5-(4-Chloro­phen­yl)-3-methyl-1H-pyrazol-1-yl]meth­yl}-1,3,4-oxa­diazole-2(3H)-thione []

  • Compound Description: This compound features a chlorophenylpyrazole moiety linked to an oxadiazolethione ring. The study focused on its synthesis and structural characterization, particularly highlighting the intermolecular interactions contributing to its crystal packing. []

36. 3-(4-Chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one []

  • Compound Description: This compound is a pyridopyrimidine derivative synthesized and characterized using single-crystal X-ray diffraction. The study focused on its structural features and intermolecular interactions but didn't detail its biological activity. []

37. 4‐Methyl‐7‐[3‐(4‐o‐tolyl­piperazin‐1‐yl)prop­oxy]‐2H‐chromen‐2‐one []

  • Compound Description: This compound is a chromen-2-one derivative that acts as an α1-adrenoceptor antagonist. []

38. 3 - (((4-methylphenyl) -piperazin-1-yl) -alkyl) -3-alkyl-1,3-dihydro-2H-indol-2-one []

  • Compound Description: This series of 3,3-dialkyl indol-2-one derivatives was designed for the potential treatment of central nervous system disorders. []

39. 1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1 H,2 H,3 H-pyrrolo[3,2- b]pyridin-1-yl)-2-[(2 R,5 R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one []

  • Compound Description: This compound represents a clinical candidate developed as an antagonist for X-linked and cellular inhibitor of apoptosis proteins (IAPs). []

40. WS-50030 [7-{4-[3-(1H-inden-3-yl)propyl]piperazin-1-yl}-1,3-benzoxazol-2(3H)-one] []

  • Compound Description: WS-50030 is a novel compound with dual activity as a dopamine D2 receptor partial agonist and a serotonin reuptake inhibitor. It displays promising preclinical antipsychotic-like and antidepressant-like effects. []

41. Trazodone []

  • Compound Description: Trazodone is an antidepressant medication belonging to the serotonin antagonist and reuptake inhibitor (SARI) class. Its structure includes a triazolopyridine core with a chlorophenylpiperazine substituent. []

Properties

CAS Number

859858-18-7

Product Name

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.86

InChI

InChI=1S/C21H21ClN2O3/c1-26-18-5-6-19-15(11-21(25)27-20(19)13-18)14-23-7-9-24(10-8-23)17-4-2-3-16(22)12-17/h2-6,11-13H,7-10,14H2,1H3

InChI Key

JVOKCGHVQSXQFY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.